![molecular formula C18H14O3 B14783489 6-(Hex-1-yn-1-yl)benzo[de]isochromene-1,3-dione](/img/structure/B14783489.png)
6-(Hex-1-yn-1-yl)benzo[de]isochromene-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(1-Hexyn-1-YL)-1H,3H-naphtho[1,8-CD]pyran-1,3-dione is a complex organic compound that belongs to the class of naphthopyran derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Hexyn-1-YL)-1H,3H-naphtho[1,8-CD]pyran-1,3-dione typically involves the reaction of naphthoquinone derivatives with alkynes under specific conditions. One common method is the hexadehydro-Diels–Alder reaction, which involves the formation of multiple C–C bonds and C–O bonds through intramolecular cyclization and intermolecular coupling oxidation reactions . This reaction is often carried out in the presence of catalysts such as cobalt or palladium to enhance the yield and selectivity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-(1-Hexyn-1-YL)-1H,3H-naphtho[1,8-CD]pyran-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthoquinones, hydroquinones, and other functionalized derivatives that can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
6-(1-Hexyn-1-YL)-1H,3H-naphtho[1,8-CD]pyran-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes
Wirkmechanismus
The mechanism of action of 6-(1-Hexyn-1-YL)-1H,3H-naphtho[1,8-CD]pyran-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methanesulfonic acid, 1,1,1-trifluoro-, 6-(1-hexyn-1-yl)-1,3-dioxo-1H-benz[de]isoquinolin-2(3H)-yl ester
- 6,13-Di(1-hexyn-1-yl)pentacene
Uniqueness
6-(1-Hexyn-1-YL)-1H,3H-naphtho[1,8-CD]pyran-1,3-dione is unique due to its specific structural features and the presence of both alkyne and naphthopyran moieties.
Eigenschaften
Molekularformel |
C18H14O3 |
|---|---|
Molekulargewicht |
278.3 g/mol |
IUPAC-Name |
8-hex-1-ynyl-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione |
InChI |
InChI=1S/C18H14O3/c1-2-3-4-5-7-12-10-11-15-16-13(12)8-6-9-14(16)17(19)21-18(15)20/h6,8-11H,2-4H2,1H3 |
InChI-Schlüssel |
KWHSXVCFKOPOSB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC#CC1=C2C=CC=C3C2=C(C=C1)C(=O)OC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


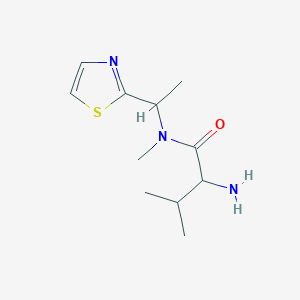


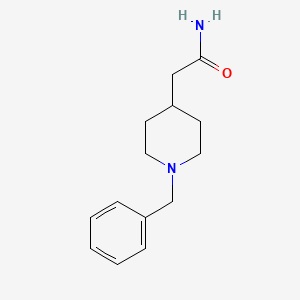
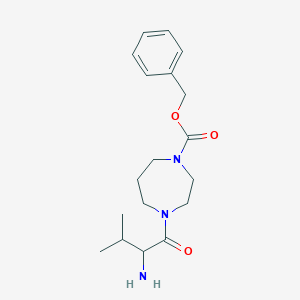
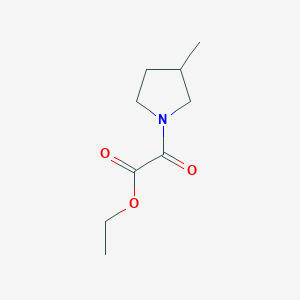
![4-(1-Benzyl-5-chloro-1H-benzo[d]imidazol-2-yl)-N-(4-hydroxyphenyl)benzamide](/img/structure/B14783429.png)
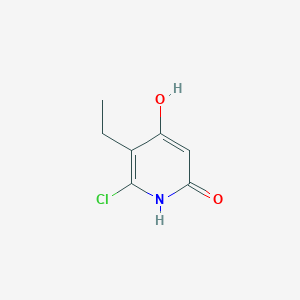
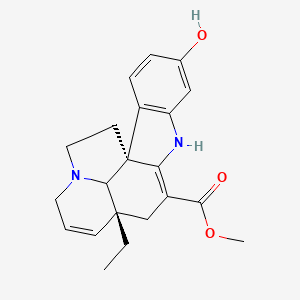

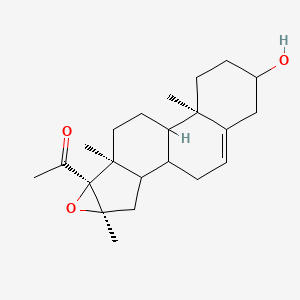
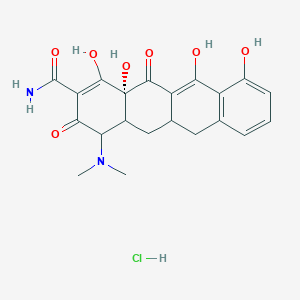
![N-[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-3-carboxamide](/img/structure/B14783471.png)
![3-amino-4,6-dimethyl-N-(5-methylthiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14783477.png)
